molecular formula C22H18F3N3O4 B2754756 Methyl 2-[2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamido]benzoate CAS No. 1251551-38-8

Methyl 2-[2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamido]benzoate

Cat. No.: B2754756
CAS No.: 1251551-38-8
M. Wt: 445.398
InChI Key: IUHROCNNHFXSIY-UHFFFAOYSA-N
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Description

Methyl 2-[2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamido]benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a trifluoromethyl group and a benzoate ester, making it a subject of interest in medicinal chemistry and material science.

Biochemical Analysis

Biochemical Properties

The trifluoromethyl group in Methyl 2-(2-((6-methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)oxy)acetamido)benzoate plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This compound can participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Cellular Effects

The cellular effects of Methyl 2-(2-((6-methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)oxy)acetamido)benzoate are currently under investigation. Compounds with similar structures have been shown to play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .

Molecular Mechanism

The molecular mechanism of Methyl 2-(2-((6-methyl-2-(4-(trifluoromethyl)phenyl)pyrimidin-4-yl)oxy)acetamido)benzoate is not fully understood. It is known that the trifluoromethyl group can participate in trifluoromethylation of carbon-centered radical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamido]benzoate typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the trifluoromethyl group, and esterification of the benzoate. Common reagents used in these reactions include trifluoromethyl iodide, pyrimidine derivatives, and methyl benzoate. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-[2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetate
  • 2-Methyl-4-({4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio)phenoxyacetic acid
  • N-[2,4-Disubstituted-5-(3-methyl-2,6-dioxo-4-trifluoromethyl-1,2,3,6-tetrahydropyrimidin-1-yl)phenyl]imides

Uniqueness: Methyl 2-[2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamido]benzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable compound in drug discovery and material science .

Properties

IUPAC Name

methyl 2-[[2-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O4/c1-13-11-19(28-20(26-13)14-7-9-15(10-8-14)22(23,24)25)32-12-18(29)27-17-6-4-3-5-16(17)21(30)31-2/h3-11H,12H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHROCNNHFXSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)OCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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